What are the physical and chemical properties of Ophiopogonanone F?
What are the physical and chemical properties of Ophiopogonanone F?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone F is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl. This plant, commonly known as Maidong in traditional Chinese medicine, has a long history of use for treating various ailments, including cardiovascular and inflammatory diseases. The biological activities of many homoisoflavonoids from Ophiopogon japonicus have been investigated, revealing potent antioxidant and anti-inflammatory properties. This technical guide provides a detailed summary of the known physical and chemical properties of Ophiopogonanone F, alongside the experimental methodologies and potential biological activities inferred from closely related compounds.
Physical and Chemical Properties
While detailed experimental data for Ophiopogonanone F is primarily found in a specific scientific publication, publicly available information and data from commercial suppliers allow for the compilation of its basic properties.
Table 1: Physical and Chemical Properties of Ophiopogonanone F
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | ChemFaces |
| Molecular Weight | 374.4 g/mol | ChemFaces |
| CAS Number | 588706-67-6 | ChemFaces |
| Appearance | Not publicly available. | - |
| Melting Point | Not publicly available. Reported in J Nat Prod. 2002 Nov;65(11):1731-3. | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[1] |
| Spectral Data | Reported in J Nat Prod. 2002 Nov;65(11):1731-3. | - |
Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for Ophiopogonanone F were reported in the primary literature but are not available in the public databases searched.
Biological Activity and Mechanism of Action
Specific biological activities and the mechanism of action for Ophiopogonanone F have not been extensively studied. However, numerous studies on other homoisoflavonoids isolated from Ophiopogon japonicus provide strong indications of its potential therapeutic effects. The primary activities associated with this class of compounds are anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2).[2] Overproduction of NO is a key factor in the pathogenesis of inflammatory diseases.[3][4][5] The inhibitory effect on NO production suggests that these compounds may modulate inflammatory responses through the inhibition of inducible nitric oxide synthase (iNOS).[6]
Antioxidant Activity
Extracts of Ophiopogon japonicus rich in homoisoflavonoids have demonstrated significant antioxidant capabilities in various in-vitro assays, including DPPH, ABTS, and FRAP assays.[2][7][8] The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals, which are implicated in cellular damage and various chronic diseases.[7]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of homoisoflavonoids from Ophiopogon japonicus. While these protocols have been applied to other compounds from the same source, they are representative of the experimental approaches that would be used to investigate Ophiopogonanone F.
Isolation and Purification of Homoisoflavonoids
A general procedure for the isolation of homoisoflavonoids from the tubers of Ophiopogon japonicus involves solvent extraction and chromatographic separation.
Protocol:
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Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in homoisoflavonoids, is collected.
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Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Ophiopogonanone F are combined and may be further purified by preparative high-performance liquid chromatography (HPLC).
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Protocol:
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of Ophiopogonanone F for 1 hour.
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Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
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Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
Antioxidant Activity Assays
Several assays can be used to determine the antioxidant capacity of Ophiopogonanone F.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
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A solution of Ophiopogonanone F at various concentrations is mixed with a methanolic solution of DPPH.
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The mixture is incubated in the dark at room temperature for 30 minutes.
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The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
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The ABTS•+ radical cation is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.
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Ophiopogonanone F at various concentrations is added to the ABTS•+ solution.
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The absorbance is measured at 734 nm after a short incubation period. The percentage of ABTS•+ scavenging is then calculated.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
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The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
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The FRAP reagent is warmed to 37°C.
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Ophiopogonanone F at various concentrations is added to the FRAP reagent.
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The absorbance of the ferrous-TPTZ complex is measured at 593 nm. The antioxidant capacity is determined against a standard curve of a known antioxidant.[9]
Signaling Pathways
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[6] It is plausible that Ophiopogonanone F exerts its anti-inflammatory effects through similar mechanisms.
Conclusion
Ophiopogonanone F is a promising homoisoflavonoid with potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases. While specific data on its biological activities are currently limited, the well-documented anti-inflammatory and antioxidant properties of other homoisoflavonoids from Ophiopogon japonicus provide a strong rationale for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundation for future research aimed at fully characterizing the pharmacological profile of Ophiopogonanone F. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Ophiopogonanone C | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential Antioxidative and Anti-Hyperuricemic Components Targeting Superoxide Dismutase and Xanthine Oxidase Explored from Polygonatum Sibiricum Red - PMC [pmc.ncbi.nlm.nih.gov]
